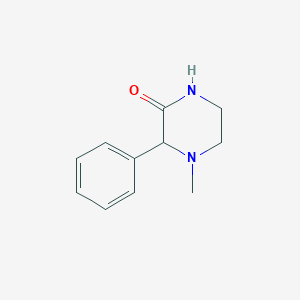

4-Methyl-3-phenylpiperazin-2-one

概要

説明

4-Methyl-3-phenylpiperazin-2-one is a chemical compound with the CAS Number: 5368-20-7 . It has a molecular weight of 190.24 .

Synthesis Analysis

The synthesis of piperazine derivatives, which 4-Methyl-3-phenylpiperazin-2-one is a part of, has been a topic of research in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of 4-Methyl-3-phenylpiperazin-2-one is represented by the linear formula C11H14N2O . More detailed structural analysis would require specific experimental data or computational modeling .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Methyl-3-phenylpiperazin-2-one include a boiling point of 367.2°C at 760 mmHg .科学的研究の応用

Pharmacology

4-Methyl-3-phenylpiperazin-2-one: is utilized in pharmacological research due to its structural similarity to piperazine, a moiety found in various pharmaceutical drugs. It serves as a precursor or an intermediate in the synthesis of compounds that exhibit a range of biological activities. For instance, derivatives of this compound have been explored for their potential as antipsychotic agents, leveraging the piperazine structure’s ability to interact with neurotransmitter receptors .

Material Science

In material science, 4-Methyl-3-phenylpiperazin-2-one can be involved in the creation of novel polymers or as a modifying agent to alter the properties of existing materials. Its incorporation into polymeric chains could potentially result in materials with unique electrical or mechanical properties, suitable for specialized applications such as bioelectronics or responsive surfaces .

Chemical Synthesis

This compound is a valuable building block in chemical synthesis. It can undergo various chemical reactions to produce a wide array of piperazine derivatives. These derivatives are crucial in synthesizing complex organic molecules, which can have applications ranging from medicinal chemistry to agrochemicals. The versatility of 4-Methyl-3-phenylpiperazin-2-one in synthesis stems from its reactive sites, which allow for selective modifications .

Analytical Chemistry

Analytical chemists may use 4-Methyl-3-phenylpiperazin-2-one as a standard or reference compound when calibrating instruments or developing new analytical methods. Its well-defined physical and chemical properties make it suitable for use in techniques such as NMR spectroscopy, mass spectrometry, and chromatography to identify or quantify substances within a sample .

Biochemistry Research

In biochemistry, 4-Methyl-3-phenylpiperazin-2-one could be used to study enzyme-substrate interactions, particularly with enzymes that interact with piperazine rings. Understanding these interactions can lead to the development of enzyme inhibitors or activators, which have therapeutic potential in treating diseases where enzyme regulation is a factor .

Environmental Science

Environmental scientists might explore the use of 4-Methyl-3-phenylpiperazin-2-one in the degradation of pollutants or in the synthesis of environmentally benign materials. Its role in creating green chemistry solutions is an area of growing interest, particularly in the development of sustainable processes and materials that minimize environmental impact .

Safety and Hazards

The safety data sheet for a related compound, 1-Methyl-3-phenylpiperazine, indicates that it causes skin irritation and serious eye damage. It is also harmful if swallowed or in contact with skin . Similar precautions may be necessary for 4-Methyl-3-phenylpiperazin-2-one, but specific safety data for this compound is not available in the retrieved sources.

将来の方向性

作用機序

Target of Action

Similar compounds such as olanzapine have been found to interact with multiple neuronal receptors in the brain, including dopamine receptors d1, d2, d3, and d4, serotonin receptors 5ht2a, 5ht2c, 5ht3, and 5ht6, the alpha-1 adrenergic receptor, the histamine receptor h1, and multiple muscarinic receptors .

Mode of Action

Based on the similarity to olanzapine, it can be hypothesized that the compound might act as an antagonist at these receptors, inhibiting their activity .

Biochemical Pathways

The antagonism of the aforementioned receptors by similar compounds like olanzapine suggests that the compound might influence a variety of neurotransmitter systems in the brain .

Pharmacokinetics

The compound’s physical properties such as its molecular weight (19024) and boiling point (3672°C at 760 mmHg) suggest that it might have good bioavailability .

Result of Action

Based on the similarity to olanzapine, it can be hypothesized that the compound might have antipsychotic effects, potentially useful in the management of conditions like schizophrenia and bipolar disorder .

特性

IUPAC Name |

4-methyl-3-phenylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-13-8-7-12-11(14)10(13)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUVJOLVZDVEQGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNC(=O)C1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60290687 | |

| Record name | 4-methyl-3-phenylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60290687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-3-phenylpiperazin-2-one | |

CAS RN |

5368-20-7 | |

| Record name | 5368-20-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70397 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-methyl-3-phenylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60290687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Naphthalenecarboxylic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-](/img/structure/B1580503.png)